
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide, also known as DPA, is a synthetic compound that belongs to the class of phenethylamines. It has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide is not yet fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain, which play a crucial role in regulating mood, behavior, and cognition.
Biochemical and physiological effects:
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood, memory, and cognitive function. It also has anti-inflammatory effects, which can reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments include its high purity, stability, and low toxicity. However, its limited solubility in water can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide in these conditions. Additionally, research on the long-term effects of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide on the brain and body is needed to fully understand its safety and efficacy.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide has shown promising results in various scientific studies. It has been found to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO4/c1-20-14-7-4-12(5-8-14)10-17(19)18-13-6-9-15(21-2)16(11-13)22-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
InChI Key |
SMNUTDJMOBXXCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



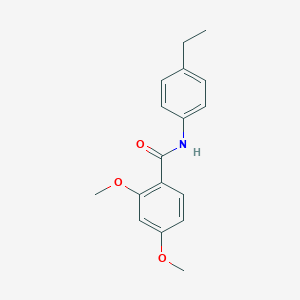

![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
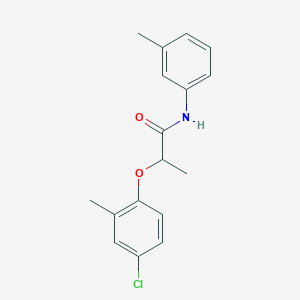


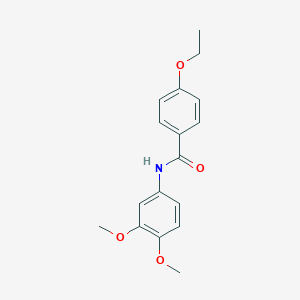
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)


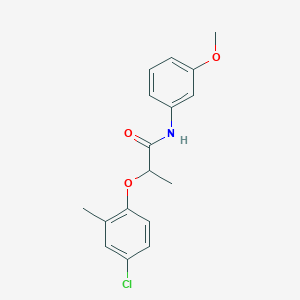

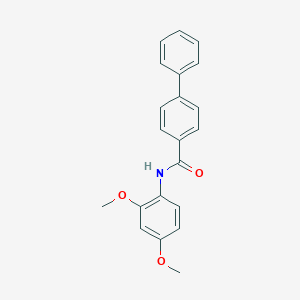
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)